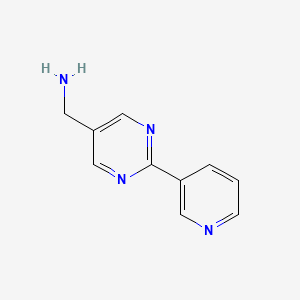
(2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine is an organic compound belonging to the class of heterocyclic amines This compound features a pyridine ring fused to a pyrimidine ring, with a methanamine group attached to the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as magnesium oxide nanoparticles to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and consistency. The use of advanced catalysts and optimized reaction conditions can significantly improve the overall yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets. It can interact with enzymes, receptors, and other proteins, making it a valuable tool for understanding biological processes and developing new therapeutic agents.
Medicine
In medicine, this compound derivatives have shown promise as anticancer agents. They exhibit cytotoxic activity against various cancer cell lines, making them potential candidates for further development as chemotherapeutic drugs .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical transformations makes it a versatile intermediate for the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(Pyridin-2-YL)pyrimidin-5-YL)methanamine
- (2-(Pyridin-4-YL)pyrimidin-5-YL)methanamine
- (2-(Pyridin-3-YL)pyrimidin-4-YL)methanamine
Uniqueness
Compared to similar compounds, (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine exhibits unique structural features that enhance its reactivity and biological activity. The position of the methanamine group and the specific arrangement of the pyridine and pyrimidine rings contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10N4 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
(2-pyridin-3-ylpyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C10H10N4/c11-4-8-5-13-10(14-6-8)9-2-1-3-12-7-9/h1-3,5-7H,4,11H2 |
Clave InChI |
NOQVIWWDGLEVQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC=C(C=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


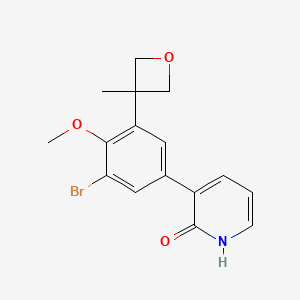
![1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13089364.png)
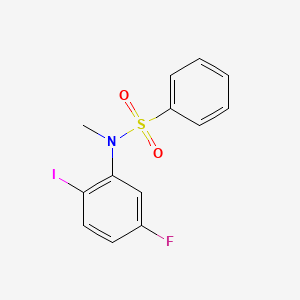
![(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B13089383.png)

![9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B13089399.png)
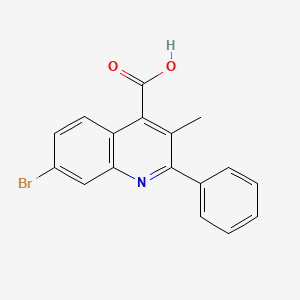
![Benzo[c][1,2,5]thiadiazole-4-carboxamide](/img/structure/B13089421.png)

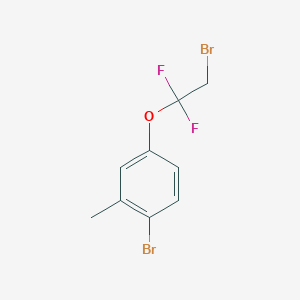



![6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B13089448.png)
